molecular formula C25H29N3O2 B1676345 Metergoline CAS No. 17692-51-2

Metergoline

Cat. No.: B1676345
CAS No.: 17692-51-2
M. Wt: 403.5 g/mol
InChI Key: WZHJKEUHNJHDLS-QTGUNEKASA-N
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Description

Metergoline is an ergot-derived psychoactive drug that acts as a ligand for serotonin and dopamine receptors. It is often used in situations where inhibition of prolactin is desirable. This compound is known for its ability to act as an antagonist at various serotonin receptor subtypes and as an agonist at dopamine receptors .

Biochemical Analysis

Biochemical Properties

Metergoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an antagonist at multiple serotonin receptor subtypes and as an agonist at dopamine receptors . This dual action allows this compound to modulate neurotransmitter release and receptor activity, influencing various biochemical pathways. For instance, this compound has been shown to affect circadian rhythm and vascular endothelial growth factor signaling pathways, while downregulating adherens junction and cell cycle pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound has been observed to reduce locomotor hyperactivity induced by MK-801 or methamphetamine, suggesting its potential in treating positive symptoms of schizophrenia . Additionally, this compound’s impact on gene expression includes the upregulation of circadian rhythm and vascular endothelial growth factor signaling pathways, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serotonin and dopamine receptors. As an antagonist at serotonin receptors, this compound inhibits the binding of serotonin, thereby reducing its signaling effects. Conversely, as a dopamine agonist, this compound enhances dopamine receptor activity, promoting dopamine-mediated signaling pathways . These interactions result in changes in gene expression and enzyme activity, contributing to this compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it a viable candidate for long-term treatments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to reduce locomotor hyperactivity induced by MK-801 or methamphetamine, indicating its potential therapeutic benefits . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and dose-response relationships need to be carefully studied to ensure the safe and effective use of this compound in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. As a serotonin antagonist and dopamine agonist, this compound affects the metabolic flux of neurotransmitters, altering their levels and activity in the brain

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence this compound’s localization and accumulation in specific tissues, affecting its overall activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell, where it exerts its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

Metergoline can be synthesized through a series of chemical reactions involving the ergot alkaloid structure. The synthesis typically involves the following steps:

    Starting Material: The synthesis begins with an ergot alkaloid, such as lysergic acid.

    Functional Group Modification: The functional groups on the ergot alkaloid are modified to introduce the necessary substituents.

    Cyclization: The modified ergot alkaloid undergoes cyclization to form the ergoline ring system.

    Final Modifications: Additional modifications are made to introduce the specific functional groups required for this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. The process includes:

    Bulk Synthesis: Large quantities of starting materials are used to produce this compound in bulk.

    Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Metergoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups on this compound.

    Substitution: Substitution reactions can introduce new substituents onto the this compound molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and amines.

Scientific Research Applications

Metergoline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Bromocriptine: Another ergot-derived compound used to inhibit prolactin.

    Cabergoline: Similar to metergoline, used for prolactin inhibition and treatment of Parkinson’s disease.

    Pergolide: An ergot alkaloid used in the treatment of Parkinson’s disease.

Uniqueness of this compound

This compound is unique in its dual action as both a serotonin receptor antagonist and a dopamine receptor agonist. This dual action makes it particularly effective in conditions where modulation of both serotonin and dopamine systems is beneficial .

Properties

IUPAC Name

benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJKEUHNJHDLS-QTGUNEKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042584
Record name (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17692-51-2
Record name Metergoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metergoline [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metergoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13520
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metergoline
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Record name METERGOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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